4-Amino-2-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of the supramolecular salts involves cocrystallization experiments with 4-aminobenzoic acid and other aminobenzoic acids, such as 2-aminobenzoic acid and 3-aminobenzoic acid, with a series of organic acids. The resulting molecular salts are characterized by strong N-H...O hydrogen bonds between the protonated amino groups of the aminobenzoic acids and the deprotonated acidic groups of the organic acids. These interactions are crucial for the formation and stabilization of the salts' crystal structures .
Molecular Structure Analysis
The molecular structures of these salts are characterized using infrared spectroscopy (IR), elemental analysis (EA), and X-ray diffraction analysis (XRD). The crystal packing is largely interpreted in terms of the strong hydrogen bonding interactions mentioned above. The salts exhibit a variety of ring motifs, such as R12(5), R12(3), R21(6), and others, which are indicative of the complex hydrogen bonding networks present within the crystal structures. These motifs play a significant role in the formation and stabilization of the crystals .
Chemical Reactions Analysis
The research does not provide specific details on the chemical reactions involving 4-amino-2-iodobenzoic acid. However, the formation of supramolecular salts from aminobenzoic acids suggests that these compounds can participate in reactions that lead to the formation of salts with distinct hydrogen bonding patterns. The presence of the amino group and the carboxylic acid moiety in these compounds allows for a variety of potential chemical transformations .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, of the salts are reported, which can be indicative of their stability. The chemical properties are inferred from the molecular structures, which show a range of secondary interactions in addition to the primary hydrogen bonding. These interactions contribute to the stabilization and expansion of the 2D and 3D framework structures of the salts. The presence of different ring motifs and hydrogen bonding patterns in the crystal structures suggests that these salts could have diverse physical and chemical properties .
Scientific Research Applications
Oxidation and Functional Group Transformations
4-Amino-2-iodobenzoic acid is related to 2-Iodoxybenzoic acid (IBX), which is primarily used in the oxidation of alcohols to carbonyl compounds at room temperature. IBX's unique property of being insoluble in most solvents except DMSO, coupled with its tolerance for amine functionality, makes it useful for the oxidation of amino alcohols to amino carbonyl compounds. Additionally, IBX can oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond and is also effective in oxidizing allylic and benzylic positions. This compound is instrumental in the synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds, with IBX as the oxidant. The oxidation of silyl enol ethers upon exposure to IBX and 4-methoxypyridine N-oxide is another application area. Furthermore, water-soluble derivatives and polymer-based IBX offer additional advantages in transformations that facilitate the construction of diverse heterocyclic systems (Nair, 2020).
Solid State Structure Analysis
The solid-state structure of compounds related to 4-Amino-2-iodobenzoic acid, like 4-iodobenzoic acid, has been explored using techniques such as variable temperature X-ray diffraction and solid-state NMR. These studies reveal insights into molecular interactions and transitions, such as the presence of strong hydrogen bonds and van der Waals forces between iodine atoms in the dimeric unit in the solid state (Nygren, Wilson, & Turner, 2005).
Iodine Accumulation and Antioxidant Potential in Plants
Studies on iodobenzoates, including 4-iodobenzoic acid, have been conducted to understand their effect on plant growth, development, and antioxidant activity. For instance, research on tomato seedlings showed that iodine compounds like 4-iodobenzoic acid can affect plant growth and development, impact iodine accumulation in plant tissues, and modify the content of certain antioxidants in tomato leaves. These findings are crucial for understanding the role of iodine in plant physiology and its potential agricultural applications (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Surface Modification and Sensor Development
The modification of surfaces, like glassy carbon electrodes, with compounds such as 4-aminobenzoic acid has significant implications in sensor technology. This modification technique is used for fabricating various sensors and devices, demonstrating the versatility of 4-aminobenzoic acid in developing new materials with specific electrical and chemical properties (Liu, Cheng, Liu, & Dong, 2000).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECAAKAVMYEKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559033 | |
Record name | 4-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-iodobenzoic acid | |
CAS RN |
73655-51-3 | |
Record name | 4-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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